molecular formula C21H32O3 B1242033 (3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

Cat. No. B1242033
M. Wt: 332.5 g/mol
InChI Key: DUHUCHOQIDJXAT-KEGGPASISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one is a corticosteroid hormone.

Scientific Research Applications

Androgen Biosynthesis Inhibition

Compounds related to (3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one, specifically androsterone derivatives, have been studied for their role in inhibiting androgen biosynthesis. These derivatives possess a typical steroid shape and show variations in their extra E ring, impacting their biological activities (Djigoué et al., 2012).

Structural Elucidation and Crystallography

The crystal structures of compounds related to the chemical structure have been extensively studied. For instance, 3β-acetoxyandrosta-5,16-dien-17-yl trifluoromethanesulfonate, a compound with a similar steroidal system, has been analyzed for its crystal structure, revealing distinct chair and envelope conformations of its rings and contributing to the understanding of steroid chemistry (Zhou et al., 2015).

Medicinal Chemistry Applications

The research in medicinal chemistry involves the synthesis and study of similar steroidal compounds. For example, 17βH-Periplogenin, a cardiac aglycone from the root bark of Periploca sepium Bunge, shares structural similarities and has been isolated for its potential medicinal properties. The compound's crystal structure has been elucidated, providing insights into its pharmacological potential (Zhang et al., 2012).

Antimicrobial and Antitumor Activity

Compounds with structural similarities have been synthesized and tested for antimicrobial and antitumor activities. For instance, triorganotin(IV) derivatives of sodium deoxycholate displayed significant antibacterial, antifungal, and anticancer activities in vitro, highlighting the potential of such steroidal structures in therapeutic applications (Shaheen et al., 2014).

Biological Activity Evaluation

Synthetic approaches have been used to evaluate the biological activities of similar compounds. For example, the synthesis and testing of amino-4'-substituted phenyl(pyridine)androst-4-en-3-one candidates showed potential as 5α-reductase inhibitors and anti-prostate cancer agents, demonstrating the application of these structures in drug discovery (Amr et al., 2017).

properties

Product Name

(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C21H32O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h13-17,19,23H,4-11H2,1-3H3/t13-,14+,15+,16+,17-,19-,20-,21+/m0/s1

InChI Key

DUHUCHOQIDJXAT-KEGGPASISA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC(=O)[C@@H]3[C@@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
Reactant of Route 2
Reactant of Route 2
(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
Reactant of Route 3
(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
Reactant of Route 4
(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
Reactant of Route 5
(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
Reactant of Route 6
(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one

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